3-[2-(3,4-dimethoxyphenyl)ethyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide
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Overview
Description
3-[2-(3,4-dimethoxyphenyl)ethyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structural features, which include a thieno[3,4-d][1,3]thiazole core and a dimethoxyphenyl group. Its diverse chemical properties make it a valuable subject of study in organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
The synthesis of 3-[2-(3,4-dimethoxyphenyl)ethyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide involves multiple steps, starting from readily available precursors. The synthetic route typically includes the following steps:
Formation of the thieno[3,4-d][1,3]thiazole core: This step involves the cyclization of appropriate thiourea derivatives with α-haloketones under acidic conditions.
Introduction of the dimethoxyphenyl group: This is achieved through a Friedel-Crafts alkylation reaction, where the thieno[3,4-d][1,3]thiazole core is reacted with 3,4-dimethoxybenzyl chloride in the presence of a Lewis acid catalyst.
Oxidation and imine formation: The final step involves the oxidation of the thiazole ring and the formation of the imine group using suitable oxidizing agents and amine derivatives.
Chemical Reactions Analysis
3-[2-(3,4-dimethoxyphenyl)ethyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the dimethoxyphenyl group, where methoxy groups can be replaced by other nucleophiles like halides or amines.
Common reagents and conditions used in these reactions include acidic or basic environments, organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-[2-(3,4-dimethoxyphenyl)ethyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound’s unique chemical properties make it a candidate for use in the development of new materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 3-[2-(3,4-dimethoxyphenyl)ethyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, leading to the modulation of various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, its interaction with microbial cell membranes can result in antimicrobial activity.
Comparison with Similar Compounds
3-[2-(3,4-dimethoxyphenyl)ethyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide can be compared with other similar compounds, such as:
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: This compound is used as a condensing agent in organic synthesis and has similar structural features.
Pyridylbenzo[b]thiophene-2-carboxamides: These compounds exhibit antitumor activity and have structural similarities with the thieno[3,4-d][1,3]thiazole core.
The uniqueness of this compound lies in its specific combination of functional groups and its diverse range of chemical and biological activities.
Properties
Molecular Formula |
C15H20N2O4S2 |
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Molecular Weight |
356.5 g/mol |
IUPAC Name |
3-[2-(3,4-dimethoxyphenyl)ethyl]-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-imine |
InChI |
InChI=1S/C15H20N2O4S2/c1-20-12-4-3-10(7-13(12)21-2)5-6-17-11-8-23(18,19)9-14(11)22-15(17)16/h3-4,7,11,14,16H,5-6,8-9H2,1-2H3 |
InChI Key |
GGHWPYWDIVLJDC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C3CS(=O)(=O)CC3SC2=N)OC |
Origin of Product |
United States |
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